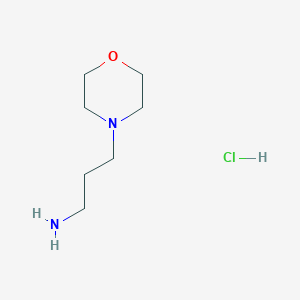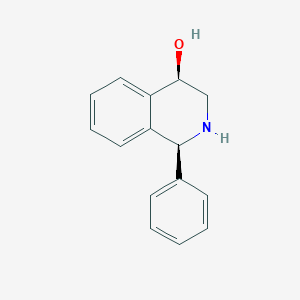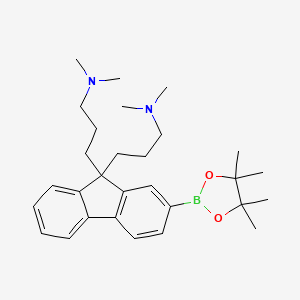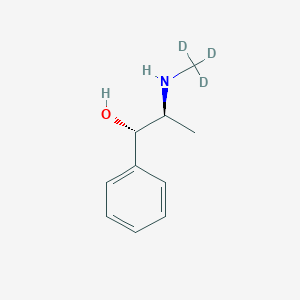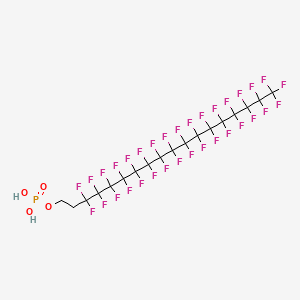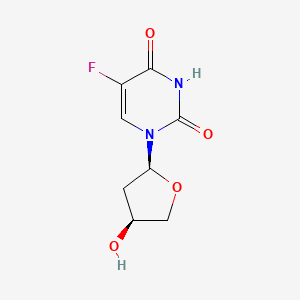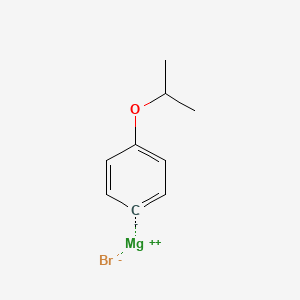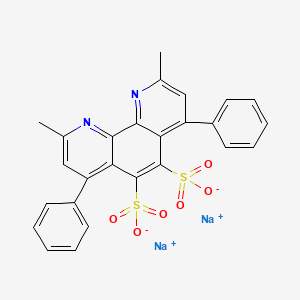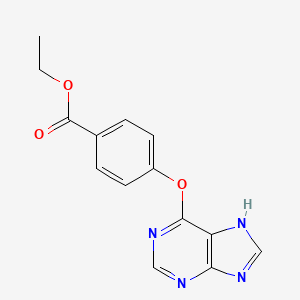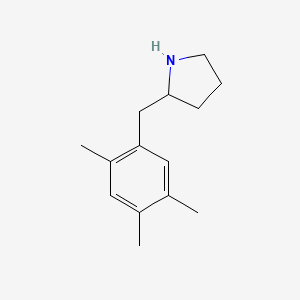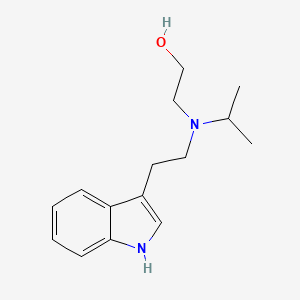
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the Curtius rearrangement of indole-3-carboxazide to afford N-(indol-3-yl)amides .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using readily available substrates and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(2-(1-naphthyl)ethyl)succinamic acid: Another indole derivative with root-promoting activity.
Trisindolines: Compounds containing two indole units connected to an isatin core.
Uniqueness
Ethanol, 2-(N-(2-(3-indolyl)ethyl)-N-isopropylamino)- is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its combination of an indole moiety with an ethanol and isopropylamino group makes it a versatile compound for various applications .
Propiedades
Número CAS |
7384-94-3 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
2-[2-(1H-indol-3-yl)ethyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C15H22N2O/c1-12(2)17(9-10-18)8-7-13-11-16-15-6-4-3-5-14(13)15/h3-6,11-12,16,18H,7-10H2,1-2H3 |
Clave InChI |
WQDZBGYWISXSQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC1=CNC2=CC=CC=C21)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


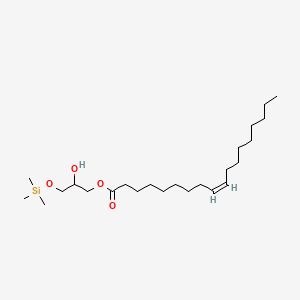
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
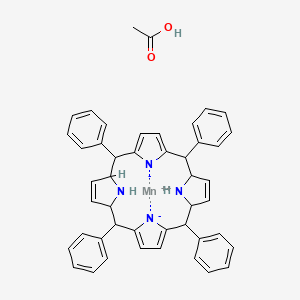
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
